Thiotriazoline, also known as Tiazotic acid, is a synthetic compound recognized for its antioxidant properties. It is primarily utilized in the treatment of ischemic heart diseases and is marketed under various brand names in countries such as Russia, Ukraine, and Uzbekistan. The compound is characterized by a molecular formula of and a molecular weight of approximately 260.32 g/mol . Thiotriazoline functions as an effective agent in reducing oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.
Thiotriazoline exhibits significant biological activity, particularly in modulating oxidative stress and inflammation. It enhances the expression of antioxidant enzymes, thereby reducing the concentration of reactive oxygen species (ROS) within cells. This action helps prevent cellular damage associated with oxidative stress . Additionally, thiotriazoline has been observed to influence various biochemical pathways, such as activating the malate-aspartate shunt and normalizing Krebs cycle activity, which are crucial for energy production during ischemic conditions .
The synthesis of thiotriazoline typically involves several methods, including:
Thiotriazoline is primarily used in medical applications due to its antioxidant properties. Its main applications include:
Thiotriazoline has been extensively studied for its interactions with various biological molecules. Notably, it enhances nitric oxide synthase activity and increases the levels of reduced thiols in serum, which are essential for maintaining redox balance within cells . Additionally, it has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), thereby mitigating nitrosative stress associated with inflammatory conditions .
Thiotriazoline shares structural similarities with several other compounds that exhibit antioxidant properties or are involved in similar biochemical pathways. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Tiazotic Acid | Thiazole-based | Primarily used for cardiovascular diseases |
5-Methyl-1,2,4-Triazole | Triazole derivative | Known for its role in various pharmaceutical applications |
N-Acetylcysteine | Amino acid derivative | Acts as a precursor to glutathione |
Dihydrolipoic Acid | Lipoate derivative | Functions as a potent antioxidant and mitochondrial protector |
Ascorbic Acid | Vitamin C | Essential nutrient with strong antioxidant properties |
Thiotriazoline stands out due to its specific targeting of antioxidant enzymes and its dual role in facilitating nitric oxide transport while simultaneously acting as an effective free radical scavenger.
The synthesis of thiotriazoline follows a multi-step pathway involving the formation of the 1,2,4-triazole ring system followed by introduction of the thioacetic acid functionality and subsequent salt formation with morpholine. The primary synthetic route begins with thiosemicarbazide as the starting material, which undergoes cyclization to form the triazole core structure [1].
The fundamental reaction mechanism proceeds through six distinct steps. The initial step involves the reaction of thiosemicarbazide with acetic anhydride under carefully controlled temperature conditions of 0-4°C for 20-30 minutes [1]. This step requires precise temperature control to prevent decomposition and ensure formation of the desired intermediate. The reaction mass temperature must not exceed 4°C during the addition of acetic anhydride to maintain product integrity.
In the second step, the intermediate undergoes cyclization in the presence of sodium hydroxide at 100°C for one hour [1]. This cyclization reaction is critical for forming the 1,2,4-triazole ring system and requires complete conversion to avoid impurities in the final product. The reaction proceeds through a nucleophilic attack mechanism where the nitrogen atoms participate in ring closure.
The third step involves formation of the triazole-3-thiol intermediate through pH adjustment to 4-5 range [1]. This step requires precise pH control as deviations can lead to side reactions or incomplete conversion. The thiol group formation is essential for subsequent functionalization steps.
The fourth step introduces the acetic acid functionality through reaction with chloroacetic acid at 100°C for one hour [1]. This substitution reaction occurs at the sulfur atom of the triazole-3-thiol, forming the thioacetic acid derivative. The stoichiometric addition of chloroacetic acid is crucial for achieving optimal yields.
The fifth step involves salt formation with morpholine at 85-90°C for 30 minutes [1]. The morpholine acts as a base, neutralizing the carboxylic acid functionality and forming the morpholinium salt. The optimal morpholine ratio is critical for complete salt formation and avoiding excess base that could lead to impurities.
The final step encompasses crystallization and purification at 0-5°C with controlled filtration [1]. The cooling rate during crystallization significantly affects crystal habit and polymorph formation. Proper control of this step ensures consistent product quality and purity.
Alternative synthetic approaches have been reported utilizing different starting materials. One method involves the direct reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with chloroacetic acid under basic conditions . This route can be synthesized through formation of the key intermediate 5-methyl-1H-1,2,4-triazole-3-thiol, which is then reacted with chloroacetic acid to yield the final product .
The synthesis can also proceed through oxidation, reduction, and substitution reactions. Thiotriazoline undergoes oxidation to form sulfoxides and sulfones using common oxidizing agents such as hydrogen peroxide and potassium permanganate . Reduction reactions can convert thiotriazoline to its corresponding thiol derivative using reducing agents like sodium borohydride and lithium aluminum hydride . Substitution reactions allow the thiol group to be replaced by other nucleophiles, such as alkyl halides and acyl chlorides .
Industrial-scale synthesis of thiotriazoline requires comprehensive optimization of multiple parameters to achieve maximum efficiency, yield, and product quality. The optimization process involves systematic evaluation of reaction conditions, equipment design, and process control strategies to ensure consistent production at commercial scales.
Temperature optimization represents a critical factor in industrial synthesis. Laboratory-scale synthesis typically operates at 100-105°C, while industrial-scale production achieves optimal results at 90-95°C . This temperature reduction in industrial settings results from improved heat transfer efficiency in larger reactors and better mixing characteristics. The lower temperature also reduces energy consumption and improves process safety profiles.
Reaction time optimization demonstrates significant improvements during scale-up. Laboratory synthesis requires 6-8 hours for completion, while industrial processes achieve comparable conversion in 4-5 hours . This time reduction results from enhanced mass transfer characteristics in industrial reactors, improved catalyst distribution, and optimized mixing patterns that promote faster reaction kinetics.
Yield improvements are substantial during industrial scale-up. Laboratory-scale synthesis typically achieves 75-80% yield, while optimized industrial processes consistently deliver 85-90% yields . These improvements result from better process control, reduced material losses, optimized reaction conditions, and improved separation techniques that minimize product degradation.
Solvent consumption optimization provides significant economic benefits. Laboratory synthesis consumes approximately 500 mL solvent per gram of product, while industrial processes reduce this to 300 mL/g through solvent recycling, improved reactor design, and optimized workup procedures . This 40% reduction in solvent consumption significantly reduces production costs and environmental impact.
Stoichiometric optimization becomes crucial at industrial scale. Morpholine equivalents are reduced from 1.1 in laboratory scale to 1.02 in industrial production, while chloroacetic acid equivalents decrease from 1.2 to 1.1 . These reductions minimize raw material costs while maintaining complete conversion through improved mixing and reaction control.
Base concentration optimization enhances reaction efficiency. Sodium hydroxide concentration increases from 2.0 M in laboratory scale to 3.0 M in industrial production . Higher base concentration accelerates the cyclization reaction and reduces reaction time, contributing to improved productivity and reduced operating costs.
Process control optimization involves implementing advanced control systems for critical parameters. Industrial processes maintain tighter pH control ranges of 5-6 compared to laboratory ranges of 4-5 . This improved control reduces side reactions and enhances product purity. Temperature control systems maintain crystallization temperatures at 0-2°C compared to laboratory ranges of 4-5°C, improving crystal quality and polymorph control.
Quality improvements are evident in industrial production. Purity levels increase from 95-97% in laboratory scale to 98-99% in industrial production through improved purification techniques, better process control, and optimized crystallization conditions . Higher purity reduces downstream processing requirements and enhances product performance.
Scale factors in industrial production range from 100-1000x compared to laboratory scale . This dramatic scale increase requires careful consideration of heat and mass transfer limitations, mixing characteristics, and equipment design to maintain reaction performance and product quality.
Advanced process technologies enhance industrial efficiency. Continuous flow reactors provide better temperature and residence time control compared to batch reactors. Microwave-assisted synthesis can reduce reaction times and improve selectivity. Process analytical technology enables real-time monitoring and control of critical quality attributes.
Energy optimization strategies reduce industrial production costs. Heat integration between reaction steps minimizes external heating requirements. Solvent recovery systems reduce raw material consumption and waste disposal costs. Optimized drying conditions balance energy consumption with product quality requirements.
Retrosynthetic analysis of thiotriazoline reveals multiple disconnection strategies that lead to readily accessible starting materials and intermediates. The most efficient retrosynthetic approach involves disconnection at strategic bond positions to minimize synthetic complexity while maximizing overall yield and atom economy.
The primary retrosynthetic disconnection involves cleavage of the carbon-sulfur bond between the triazole ring and the thioacetic acid moiety. This disconnection reveals two key fragments: 5-methyl-1H-1,2,4-triazole-3-thiol and chloroacetic acid [4]. The triazole-3-thiol intermediate represents the core heterocyclic structure, while chloroacetic acid provides the acetic acid functionality through nucleophilic substitution.
Alternative retrosynthetic approaches involve disconnection of the morpholine salt linkage, revealing the free carboxylic acid form of the thiotriazoline and morpholine as separate components [4]. This approach allows for independent optimization of the acid synthesis and subsequent salt formation steps.
A more fundamental retrosynthetic analysis involves disconnection of the triazole ring itself, leading to acyclic precursors such as thiosemicarbazide and acetic anhydride [1]. This approach provides access to the triazole core through cyclization reactions and allows for introduction of substitution patterns during ring formation.
The synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol, a key intermediate, can be accomplished through multiple routes. One established method involves the reaction of formic acid with thiosemicarbazide in water at temperatures ranging from -10°C to 105°C, followed by treatment with sodium carbonate at 100°C for 4 hours [5]. This method provides the triazole-3-thiol intermediate in 55% yield [5].
Alternative synthesis routes for triazole-3-thiol intermediates involve thermolysis of thiosemicarbazones. This approach provides ready access to various substituted triazole-3-thiol derivatives through appropriate choice of starting thiosemicarbazones [6]. The thermolysis conditions must be carefully controlled to prevent decomposition and ensure selective cyclization.
Intermediate isolation strategies are crucial for maintaining product quality and enabling process optimization. The isolation of thiosemicarbazide intermediates during the initial synthetic steps allows for purification and quality control before proceeding to cyclization reactions [1]. However, industrial processes often eliminate intermediate isolation steps to reduce processing time and improve overall efficiency.
The isolation of 5-methyl-1H-1,2,4-triazole-3-thiol intermediate enables independent optimization of the subsequent alkylation and salt formation steps. This intermediate can be purified through recrystallization or chromatographic methods to remove impurities that could affect final product quality .
Advanced retrosynthetic strategies consider convergent synthesis approaches where multiple fragments are prepared independently and coupled in later stages. This approach minimizes the impact of individual step yields on overall process efficiency and allows for parallel optimization of different synthetic pathways.
The retrosynthetic analysis also reveals opportunities for green chemistry improvements. Alternative synthetic routes that eliminate toxic reagents, reduce solvent consumption, or operate under milder conditions can be identified through systematic retrosynthetic planning [4]. These improvements are particularly important for industrial-scale production where environmental and safety considerations are paramount.
Computational retrosynthetic analysis tools can assist in identifying optimal synthetic routes by evaluating multiple disconnection strategies simultaneously. These tools consider factors such as starting material availability, reaction reliability, and overall synthetic complexity to recommend preferred synthetic approaches.
Thiotriazoline exhibits polymorphism, with two distinct crystalline modifications identified through comprehensive structural and energetic studies. The formation of specific polymorphic forms depends critically on crystallization conditions, with kinetic and thermodynamic control leading to different crystal structures and properties [8] [9].
The orthorhombic modification forms under kinetic control conditions and exhibits a more isotropic topology of intermolecular interaction energies [8]. This polymorph is obtained through rapid crystallization processes where nucleation occurs quickly, preventing the system from reaching thermodynamic equilibrium. The building unit of the orthorhombic structure consists of a whole organic salt, representing a simpler structural organization [8].
The monoclinic modification forms under thermodynamically controlled crystallization conditions and displays an anisotropic topology of interaction energies [8]. This polymorph requires slower crystallization processes that allow the system to achieve thermodynamic equilibrium. The building unit consists of cation-anion pair dimers, representing a more complex structural arrangement that reflects the thermodynamically preferred organization [8].
Crystallization solvent selection profoundly influences polymorph formation. Kinetic control is achieved using 95% ethanol as the primary solvent system, while thermodynamic control utilizes water-ethanol mixtures [9]. The choice of solvent affects nucleation kinetics, crystal growth rates, and intermolecular interactions that determine the final crystal structure.
Temperature control during crystallization is critical for polymorph control. Kinetic conditions involve rapid cooling from 85-90°C to 4-5°C at rates of 2-5°C per minute [9]. Thermodynamic conditions require slower cooling from 90-95°C to 0-2°C at rates of 0.5-1°C per minute [9]. The cooling rate directly influences nucleation density and crystal growth kinetics.
Seeding strategies differ between polymorph control approaches. Kinetic crystallization typically does not require seeding, as rapid nucleation provides sufficient crystal formation. Thermodynamic crystallization benefits from seeding with the desired polymorph to direct crystal structure formation and reduce nucleation barriers [9].
Agitation conditions must be optimized for each polymorph. Kinetic crystallization employs higher agitation speeds of 200-300 rpm to promote rapid mixing and nucleation [9]. Thermodynamic crystallization uses lower agitation speeds of 100-150 rpm to minimize secondary nucleation and allow controlled crystal growth [9].
Crystal size control varies between polymorphic forms. The orthorhombic (kinetic) form typically produces smaller crystals of 50-100 μm with needle-like habits [9]. The monoclinic (thermodynamic) form yields larger crystals of 100-300 μm with prismatic habits [9]. Crystal size affects dissolution properties, handling characteristics, and pharmaceutical performance.
The main difference between polymorphic modifications relates to intermolecular interaction patterns. The orthorhombic form exhibits the presence of non-charge-assisted hydrogen bonds with relatively small interaction energies [8]. The monoclinic form lacks these specific hydrogen bonding patterns, resulting in different crystal packing arrangements and stability characteristics.
Energy considerations play a crucial role in polymorph selection. Computational studies using pairwise interaction energy comparisons reveal the relative stability of different polymorphic forms [8]. These calculations help predict which polymorph will form under specific conditions and guide optimization of crystallization parameters.
Industrial crystallization processes must balance polymorph control with production efficiency. Continuous crystallization systems can provide better control over nucleation and growth conditions compared to batch processes. Process analytical technology enables real-time monitoring of crystal formation and polymorph identification during production.
Anti-solvent crystallization methods offer additional control over polymorph formation. Water addition to methanol solutions of related thiazole derivatives demonstrates how anti-solvent conditions affect polymorphic outcomes [10]. The addition rate and initial concentration influence which polymorph forms, with slower addition rates generally favoring thermodynamically stable forms [10].
Temperature-dependent polymorph transformations occur during storage and handling. Understanding these transformation pathways is essential for maintaining consistent product quality throughout the manufacturing and distribution chain [11]. Proper storage conditions must be established to prevent unwanted polymorph conversions.
Thiotriazoline exhibits potent antioxidant properties through multiple mechanisms of action. The compound functions as an effective scavenger of reactive oxygen species, reducing oxidative stress in cellular environments . Its antioxidant activity is attributed to the presence of a sulfur ion in its molecular structure, which is characterized by pronounced redox features, and tertiary nitrogen that binds excess hydrogen ions [3].
The mechanism of reactive oxygen species scavenging involves direct interaction with free radicals through the thiol group's pronounced reducing properties. Thiotriazoline reacts with reactive oxygen species and lipid radicals, preventing the occurrence of additional reactive oxygen species by reactivating antiradical enzymes such as superoxide dismutase, catalase, and glutathione peroxidase [3] [4].
Research demonstrates that thiotriazoline significantly enhances the expression of key antioxidant enzymes. In experimental studies involving prenatal hypoxia, thiotriazoline administration resulted in substantial increases in copper/zinc superoxide dismutase by 22.5% to 25.3%, glutathione peroxidase 1 by 83.8% to 200%, and glutathione peroxidase 4 by 68.7% to 87.7% [5]. These findings indicate that thiotriazoline not only directly scavenges reactive oxygen species but also enhances the cellular antioxidant defense system by upregulating enzymatic antioxidants.
The compound's antioxidant mechanism extends to the protection of cellular membranes and proteins. Thiotriazoline has been shown to reduce lipid peroxidation in ischemic tissues and maintain membrane fluidity by protecting phospholipids from oxidation [5]. This protective effect is crucial for maintaining cellular integrity under oxidative stress conditions.
Study Source | Antioxidant Effect | Mechanism |
---|---|---|
Prenatal Hypoxia Studies [5] | Cu/ZnSOD increased by 22.5-25.3%, GPX1 by 83.8-200% | Enhanced expression of antioxidant enzymes in myocardial cytosol |
Metabolitotropic Cardioprotection [4] | Activates antioxidant system, inhibits lipid oxidation | Prevents ROS formation by reactivating antiradical enzymes |
Commercial Product Data [3] | Scavenges ROS and lipid radicals | Thiol group reducing properties and tertiary nitrogen binding |
Thiotriazoline exhibits significant effects on nitric oxide bioavailability through multiple pathways. The compound acts as a scavenger of reactive oxygen and nitrogen forms, protecting nitric oxide from chemical modification and transformation into peroxynitrite [6]. This protective mechanism is essential for maintaining nitric oxide's biological activity and vasodilatory functions.
The modulation of nitric oxide bioavailability occurs through several mechanisms. Thiotriazoline increases the level of sulfhydryl compounds, thereby increasing the bioavailability of nitric oxide. The compound can independently form nitrosothiol complexes with nitric oxide, serving as a carrier and protecting nitric oxide from degradation [6]. This dual function of protection and transport enhances the overall effectiveness of nitric oxide signaling pathways.
Research indicates that thiotriazoline enhances endothelial nitric oxide synthase activity while reducing the intensity of nitrosative stress [7]. The compound prevents the irreversible inactivation of transcription factor nuclear factor kappa B by protecting sensitive cysteine residues from excess reactive oxygen species. This protective effect allows for the maintenance of normal nitric oxide synthesis and signaling under conditions of oxidative stress.
Clinical studies demonstrate that thiotriazoline consistently restores normal parameters of the cardiac nitroxidergic system following prenatal hypoxia [8]. The compound's ability to modulate nitric oxide bioavailability has been shown to be particularly effective in cardiovascular protection, where nitric oxide plays a crucial role in vascular homeostasis and cardioprotection.
Study Source | Nitric Oxide Effect | Mechanism |
---|---|---|
NO Modulators Research [6] | Increases NO bioavailability by preventing ROS interaction | Forms stable S-nitrosyl complexes with NO |
Cardioprotective Agents Study [7] | Enhances eNOS activity, reduces nitrosative stress | Prevents NF-κB inactivation, protects cysteine residues |
Pharmacological Agents Research [8] | Restores normal cardiac nitroxidergic system parameters | Consistently normalizes NO system dysfunction |
Thiotriazoline demonstrates significant effects on cellular energy metabolism, particularly through its influence on the Krebs cycle and related metabolic pathways. The compound normalizes the work of the Krebs cycle and activates a compensatory malate-aspartate shunt of energy production [4]. This dual action is particularly important during conditions of cellular stress and ischemia.
The mechanism of energy metabolism enhancement involves reducing the inhibition of oxidation processes in the Krebs cycle while maintaining the intracellular adenosine triphosphate pool [3]. Thiotriazoline enhances the compensatory activation of anaerobic glycolysis, providing alternative energy production pathways when oxidative phosphorylation is compromised. This metabolic flexibility is crucial for cellular survival under hypoxic conditions.
Research demonstrates that thiotriazoline exhibits cardioprotective effects by positively affecting energy metabolism in ischemic myocardium. The compound increases adenosine triphosphate levels during ischemia and hypoxia through normalization of the Krebs cycle and increased utilization of glucose and free fatty acids [5]. Additionally, thiotriazoline activates the conversion of lactate to pyruvate, facilitating the entry of metabolic substrates into the Krebs cycle.
The compound's effects on energy metabolism extend to the maintenance of compensatory mechanisms. Studies show that thiotriazoline helps maintain the activity of the malate-aspartate shuttle mechanism, which is essential for transporting reducing equivalents across the mitochondrial membrane [5]. This transport system is crucial for maintaining oxidative phosphorylation and adenosine triphosphate synthesis under stress conditions.
Study Source | Energy Metabolism Effect | Mechanism |
---|---|---|
Metabolitotropic Cardioprotection [4] | Normalizes Krebs cycle, activates malate-aspartate shunt | Compensatory energy production activation |
Commercial Product Data [3] | Reduces Krebs cycle inhibition, maintains ATP pool | Enhanced anaerobic glycolysis activation |
Altered Blood Markers Research [5] | Increases ATP during ischemia, normalizes glucose utilization | Krebs cycle normalization, substrate utilization |
Thiotriazoline exerts significant effects on gene expression through modulation of redox-sensitive pathways. The compound initiates redox-dependent expression of transcription factors during ischemia, particularly affecting pathways involved in cellular defense against oxidative stress [4]. This transcriptional regulation is mediated through the compound's effects on the cellular redox state and its interaction with redox-sensitive transcription factors.
The primary mechanism of gene expression regulation involves the prevention of irreversible inactivation of transcription factor nuclear factor kappa B. Thiotriazoline protects sensitive cysteine residues (Cys 252, Cys 154, and Cys 61) in the DNA-binding domains of nuclear factor kappa B from excess reactive oxygen species [7]. This protection allows the transcription factor to maintain its DNA-binding activity and regulate the expression of genes involved in cellular defense mechanisms.
Thiotriazoline enhances the activation of expression of redox-sensitive genes that are essential for cellular defense against oxidative stress. The compound can participate in the restoration of oxidized cysteine groups in transcription factors, potentially taking on the role of Redox Factor-1 in maintaining transcriptional activity under oxidative stress conditions [7].
Research indicates that thiotriazoline regulates the redox mechanisms of gene expression responsible for the synthesis of enzymes, including those that regulate pro-inflammatory cascades such as lipoxygenase and cyclooxygenase [9]. The compound increases the level of reduced glutathione, which serves as a crucial cofactor for redox-dependent transcriptional regulation.
The compound's effects on gene expression extend to the maintenance of compensatory mechanisms during cellular stress. Studies demonstrate that thiotriazoline affects the expression of genes involved in energy metabolism compensation, particularly those related to the malate-aspartate shuttle mechanism and other metabolic pathways essential for cellular survival [5].
Study Source | Gene Expression Effect | Redox-Sensitive Pathway |
---|---|---|
Metabolitotropic Cardioprotection [4] | Initiates Red/Oxi-dependent transcription factor expression | Redox-dependent gene expression regulation |
Cardioprotective Agents Study [7] | Prevents NF-κB inactivation, enhances redox-sensitive genes | Protects cysteine residues in DNA-binding domains |
Post-COVID Therapy Research [9] | Regulates enzyme synthesis gene expression | Glutathione-mediated redox regulation |